N-{[4'-(piperidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{[4'-(Piperidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide often involves complex reactions that leverage the pharmacophoric groups exemplified in antipsychotic agents. Arylcycloalkylamines, such as phenyl piperidines and their arylalkyl substituents, constitute these groups, highlighting the importance of arylalkyl moieties in improving potency and selectivity at specific receptors (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound, featuring a biphenyl system linked to a piperidin-1-ylsulfonyl group, exemplifies a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. This interaction is often dictated by the presence of key pharmacophoric groups that enhance binding affinity and selectivity, as seen in studies on ligands for D2-like receptors (Sikazwe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups, with the sulfonyl and amide functionalities playing a crucial role in its interactions and reactions. These groups can participate in nucleophilic substitution reactions, which are fundamental in modifying the compound's structure for specific applications (Pietra & Vitali, 1972).
properties
IUPAC Name |
N-[[2-(4-piperidin-1-ylsulfonylphenyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-21(24)22-16-18-8-4-5-9-20(18)17-10-12-19(13-11-17)27(25,26)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRPXQOVFHCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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